2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
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Overview
Description
2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common route includes the condensation of a suitable hydrazine derivative with a β-ketoester to form the pyrazole ring, followed by cyclization with a suitable nitrile to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized derivatives.
Mechanism of Action
The mechanism of action of 2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazole derivatives: These compounds also feature a nitrogen-containing heterocyclic ring and are used in similar applications.
Uniqueness
2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various fields.
Biological Activity
2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N6, with a molar mass of approximately 314.37 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions, where appropriate reagents are combined under controlled conditions to yield the desired pyrazolo-pyrimidine derivatives. Specific methodologies can vary, but they often include the use of catalysts and solvents that enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Antitumor Activity
Pyrazolo derivatives are recognized for their antitumor potential. Studies suggest that related compounds can inhibit specific kinases involved in cancer progression, thus showing promise as anticancer agents. For example, some pyrazole compounds have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo derivatives have been well documented. Compounds in this category can reduce the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study synthesized a series of pyrazol derivatives and tested them against various microbial strains. The results indicated that certain derivatives exhibited significant zones of inhibition against E. coli and Pseudomonas aeruginosa, suggesting their potential as antimicrobial agents .
- Anticancer Research : In vitro studies on cell lines such as MCF-7 (breast cancer) showed that specific pyrazole derivatives could induce apoptosis and inhibit cell proliferation. These findings highlight the compound's potential role in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cellular signaling pathways.
- Membrane Disruption : Some compounds may disrupt microbial membranes, leading to cell lysis.
Properties
CAS No. |
6332-59-8 |
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Molecular Formula |
C17H18N6 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(5-butyl-4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile |
InChI |
InChI=1S/C17H18N6/c1-2-3-11-22-12-20-17-15(16(22)19)14(9-10-18)21-23(17)13-7-5-4-6-8-13/h4-8,12,19H,2-3,9,11H2,1H3 |
InChI Key |
STZJKQMYVJOMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=N)C(=NN2C3=CC=CC=C3)CC#N |
Origin of Product |
United States |
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